(2R)-3-Ethyl-2-methylhexanoic acid
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Overview
Description
(2R)-3-Ethyl-2-methylhexanoic acid is an organic compound with the molecular formula C9H18O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-ethyl-2-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a hexanoic acid derivative, with ethyl and methyl groups under controlled conditions. The reaction typically requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of ethyl and methyl halides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as catalytic hydrogenation or hydroformylation. These methods allow for the efficient and cost-effective synthesis of the compound on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2R)-3-Ethyl-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form acyl chlorides, which can further react with nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: SOCl2, pyridine, and other nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides, esters, amides.
Scientific Research Applications
(2R)-3-Ethyl-2-methylhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2R)-3-ethyl-2-methylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature also allows for selective binding to chiral centers in biological molecules, potentially leading to enantioselective effects.
Comparison with Similar Compounds
(2S)-3-Ethyl-2-methylhexanoic acid: The enantiomer of (2R)-3-ethyl-2-methylhexanoic acid, with similar chemical properties but different biological activity due to its chiral configuration.
3-Ethylhexanoic acid: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.
2-Methylhexanoic acid: Lacks the ethyl group at the 3-position, leading to variations in its chemical behavior and uses.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring enantioselectivity and specific molecular interactions.
Properties
IUPAC Name |
(2R)-3-ethyl-2-methylhexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(5-2)7(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)/t7-,8?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMMWRZDFNBZIO-GVHYBUMESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CC)[C@@H](C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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